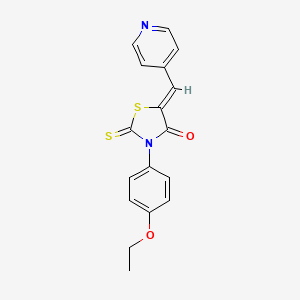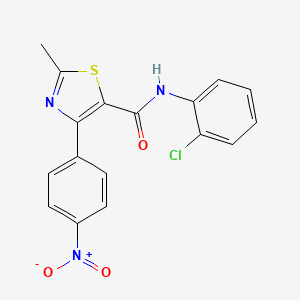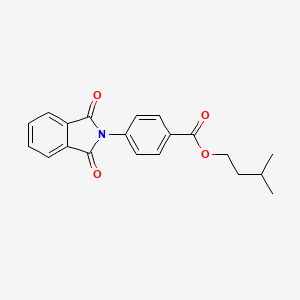![molecular formula C46H48N2O4 B11700857 1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) is a complex organic compound that features a combination of phenoxypropanol and diphenylmethyl imino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) typically involves multiple steps:
-
Formation of the Ethane-1,2-diylbis[(diphenylmethyl)imino] Intermediate
Reactants: Ethane-1,2-diamine and diphenylmethyl chloride.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
-
Addition of 3-phenoxypropan-2-ol
Reactants: The intermediate formed in the first step and 3-phenoxypropan-2-ol.
Conditions: The reaction is typically conducted in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions.
Solvent: A polar aprotic solvent like dimethylformamide is often used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
化学反应分析
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
作用机制
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) would depend on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: Could involve pathways related to signal transduction, metabolic processes, or structural modifications.
相似化合物的比较
Similar Compounds
- 1,1’-{Ethane-1,2-diylbis[(phenylmethyl)imino]}bis(3-phenoxypropan-2-ol)
- 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(2-phenoxypropan-1-ol)
Uniqueness
- Structural Features : The presence of both phenoxypropanol and diphenylmethyl imino groups in 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) provides unique reactivity and potential applications.
- Reactivity : The specific arrangement of functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various fields.
属性
分子式 |
C46H48N2O4 |
|---|---|
分子量 |
692.9 g/mol |
IUPAC 名称 |
1-[benzhydryl-[2-[benzhydryl-(2-hydroxy-3-phenoxypropyl)amino]ethyl]amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C46H48N2O4/c49-41(35-51-43-27-15-5-16-28-43)33-47(45(37-19-7-1-8-20-37)38-21-9-2-10-22-38)31-32-48(34-42(50)36-52-44-29-17-6-18-30-44)46(39-23-11-3-12-24-39)40-25-13-4-14-26-40/h1-30,41-42,45-46,49-50H,31-36H2 |
InChI 键 |
BMNASIGFPCNXFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(CCN(CC(COC3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC(COC6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11700783.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)

![N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11700797.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)

![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)
![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)


![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
